4-(4-Fluoro-2-methylphenoxy)aniline
Description
4-(4-Fluoro-2-methylphenoxy)aniline is an aromatic amine featuring a diphenyl ether scaffold with a fluorine atom at the para-position and a methyl group at the ortho-position on the phenoxy ring. Its applications span pharmaceuticals, agrochemicals, and materials science, where substituent positioning and electronic effects play critical roles.
Properties
Molecular Formula |
C13H12FNO |
|---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
4-(4-fluoro-2-methylphenoxy)aniline |
InChI |
InChI=1S/C13H12FNO/c1-9-8-10(14)2-7-13(9)16-12-5-3-11(15)4-6-12/h2-8H,15H2,1H3 |
InChI Key |
DQXMFBIZJLYCLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OC2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects
- 4-Fluoro-2-methylaniline (): A simpler analog lacking the phenoxy bridge. The ortho-methyl and para-fluoro substituents enhance steric hindrance and modulate electronic properties, resulting in a lower molecular weight (125.15 g/mol) and higher volatility (bp: 90–92°C/16 mmHg) compared to the target compound .
- 2-(4-Fluorophenoxy)-4-methylaniline (): A positional isomer of the target compound. The phenoxy group is attached at the ortho-position of the aniline ring, while the methyl group resides at the para-position. This structural variation likely alters dipole moments and solubility due to differences in molecular symmetry .
- 4-(4-Amino-2-fluorophenoxy)-N-methylpicolinamide (): Incorporates a pyridine carboxamide group, introducing hydrogen-bonding capacity and increased polarity. The para-amino group enhances reactivity in coupling reactions, a feature absent in the target compound .
Data Tables
Table 1: Structural and Physical Properties of Comparable Compounds
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